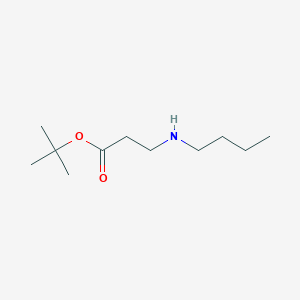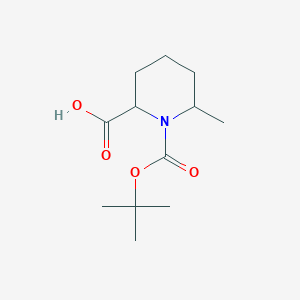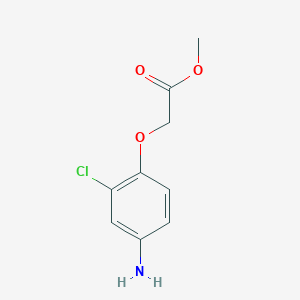
2-Amino-1(2H)-isoquinolinone
Vue d'ensemble
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, chemical stability, and reactivity of the compound .Applications De Recherche Scientifique
Chemical Synthesis and Modification
2-Amino-1(2H)-isoquinolinone is a versatile compound in chemical synthesis. It has been studied for its potential in various acylation reactions. These reactions can occur at multiple points in the compound's structure, leading to the synthesis of diverse products like 4-(acyl)-3-(R-amino)-1(2H)-isoquinolinones, N-(1-oxo-1,2-dihydro-3-isoquinolinyl)-R-amides, and esters of 3-(R-amino)-1-iso-quinolinol (Potikha, Gutsul, Kovtunenko, & Turov, 2010). This flexibility in chemical reactions makes it a valuable compound in synthetic organic chemistry.
Development of Inhibitors
Significant research has been conducted on the development of inhibitors using derivatives of 2-Amino-1(2H)-isoquinolinone. For example, novel indeno[1,2-c]isoquinolinone derivatives have been synthesized as inhibitors of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). These inhibitors are known for their potency and non-mutagenic nature (Jagtap, Baloglu, Southan, Mabley, Li, Zhou, van Duzer, Salzman, & Szabó, 2005). This kind of research is crucial for developing new drugs and therapeutic agents.
Green Chemistry Applications
In the realm of green chemistry, 2-Amino-1(2H)-isoquinolinone has been utilized in environmentally friendly chemical processes. For instance, a protocol for constructing isoxazolidine-fused isoquinolin-1(2H)-ones was developed using electrochemical oxidation. This method is noteworthy for its use of green solvents like ethanol and its applicability to large-scale synthesis (Zhang, Geng, Wang, Ren, Wen, & Li, 2020). Such innovations are essential for making chemical manufacturing more sustainable.
Photopolymerization and Material Science
The compound has also found applications in material science, particularly in the field of photopolymerization. Certain derivatives of 2-Amino-1(2H)-isoquinolinone have been used as photoinitiators in polymerization processes, showing improved efficiency over traditional systems. This research has implications for developing new materials and manufacturing processes (Xiao, Dumur, Zhang, Graff, Gigmes, Fouassier, & Lalevée, 2015).
Biological and Pharmacological Studies
In the pharmacological sector, derivatives of 2-Amino-1(2H)-isoquinolinone have been synthesized and shown to exhibit activities such as vasodilation. This indicatespotential applications in developing new drugs for cardiovascular diseases (San-qi, 2010). Research in this area is crucial for discovering novel therapeutics.
Radioligand Binding Studies
2-Amino-1(2H)-isoquinolinone derivatives have been used in radioligand binding studies to explore their potential as beta-adrenoceptor blockers. These studies provide valuable insights into the interaction of these compounds with specific receptors, which is essential for drug development (Jackisch, Lederle, & Hertting, 1985).
Antimicrobial Activity
The antimicrobial activity of various derivatives of 2-Amino-1(2H)-isoquinolinone has been investigated, showing promise against pathogenic strains of bacteria and fungi. This research could lead to new antimicrobial agents, addressing the growing issue of antibiotic resistance (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
Anti-inflammatory Properties
Some derivatives of 2-Amino-1(2H)-isoquinolinone have shown anti-inflammatory activity, making them candidates for the development of new anti-inflammatory drugs. Such studies are vital for expanding the range of treatments for inflammatory diseases (Odasso, Winters, Schiatti, Selva, & Nathansohn, 1977).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-aminoisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-11-6-5-7-3-1-2-4-8(7)9(11)12/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZPPKQYVFWGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dimethylbenzo[b]thiophene](/img/structure/B3277498.png)




![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-, (6R,7R)-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine](/img/structure/B3277532.png)
![5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3277541.png)

![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)


